7-Bromo-2-(difluoromethyl)-5-methyl-1-benzofuran
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Overview
Description
7-Bromo-2-(difluoromethyl)-5-methyl-1-benzofuran: is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 7th position, a difluoromethyl group at the 2nd position, and a methyl group at the 5th position on the benzofuran ring. The unique arrangement of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(difluoromethyl)-5-methyl-1-benzofuran can be achieved through several synthetic routes. One common method involves the bromination of 2-(difluoromethyl)-5-methyl-1-benzofuran. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to achieve regioselective bromination at the 7th position.
Another approach involves the construction of the benzofuran ring followed by the introduction of the difluoromethyl and bromine substituents. This multistep synthesis may include the formation of intermediates such as 2-(difluoromethyl)-5-methylphenol, which is then cyclized to form the benzofuran ring, followed by bromination.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires efficient and cost-effective methods, including the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(difluoromethyl)-5-methyl-1-benzofuran can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or alkoxide salts. Conditions may involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehalogenated products, respectively.
Scientific Research Applications
7-Bromo-2-(difluoromethyl)-5-methyl-1-benzofuran has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and other biological processes.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(difluoromethyl)-5-methyl-1-benzofuran depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The difluoromethyl group can enhance binding affinity and selectivity, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecule, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2-(trifluoromethyl)-1-benzofuran
- 7-Bromo-2-(difluoromethyl)-2H-indazole
- 2-(Difluoromethyl)-5-methyl-1-benzofuran
Comparison
Compared to similar compounds, 7-Bromo-2-(difluoromethyl)-5-methyl-1-benzofuran is unique due to the specific arrangement of its substituents. The presence of both a bromine atom and a difluoromethyl group can significantly influence its chemical reactivity and biological activity. For example, the difluoromethyl group can enhance metabolic stability and lipophilicity, while the bromine atom can facilitate halogen bonding and improve binding affinity to biological targets.
Properties
IUPAC Name |
7-bromo-2-(difluoromethyl)-5-methyl-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2O/c1-5-2-6-4-8(10(12)13)14-9(6)7(11)3-5/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIIEWRUDFTDGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)OC(=C2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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